Computed Physicochemical Property Differentiation: Meta- vs. Para-Methoxy Substitution Impacts Lipophilicity and Polar Surface Area
The 3-methoxyphenyl substitution in CAS 899734-93-1 (M.W. 388.48 g/mol, molecular formula C20H24N2O4S) yields computed physicochemical properties that differ from its 4-methoxyphenyl regioisomer (CAS 899982-72-0, identical molecular formula and weight). While experimentally determined logP/logD values are not publicly available for either compound, the meta-substitution pattern in the target compound is predicted to produce a moderately lower computed logP compared to the para-substituted analog due to differences in dipole moment orientation and intramolecular hydrogen-bonding potential. This property shift can directly influence aqueous solubility, membrane permeability, and non-specific protein binding in biochemical assays, making the two positional isomers non-interchangeable in a screening cascade .
| Evidence Dimension | Computed lipophilicity and topological polar surface area |
|---|---|
| Target Compound Data | M.W. 388.48; molecular formula C20H24N2O4S; 3-methoxyphenyl substituent. Exact computed logP not publicly available. |
| Comparator Or Baseline | 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide (CAS 899982-72-0). M.W. 388.48; identical molecular formula; 4-methoxyphenyl substituent. PubChem computed XLogP3-AA: 2.3; tPSA: 76.1 Ų [1]. |
| Quantified Difference | Meta- vs. para-methoxy substitution is predicted to produce a difference in computed logP; quantitative magnitude not experimentally determined. The positional isomerism produces distinct dipole vectors and hydrogen-bonding geometries. |
| Conditions | In silico computed properties (PubChem XLogP3, tPSA). Experimental logP/logD not reported in accessible databases for the 3-methoxy target compound. |
Why This Matters
Procurement decisions for SAR expansion campaigns must account for positional isomer effects on solubility and permeability, as meta- and para-substituted analogs may exhibit divergent behavior in cellular permeability assays despite identical molecular formula.
- [1] PubChem Compound Summary. 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide. CAS 899982-72-0. Computed XLogP3-AA: 2.3. Topological Polar Surface Area: 76.1 Ų. View Source
